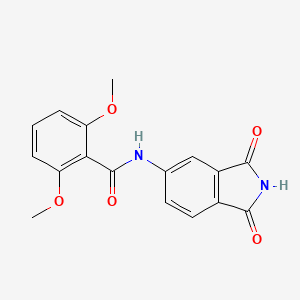

N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-12-4-3-5-13(24-2)14(12)17(22)18-9-6-7-10-11(8-9)16(21)19-15(10)20/h3-8H,1-2H3,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYCKNGQSYEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water under reflux conditions, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yields and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is increasingly emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Alkylation at Isoindoline Nitrogen

The isoindoline nitrogen at position 2 undergoes alkylation under basic conditions. For example:

Reaction with Chloroacetonitrile

-

Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 60–80°C, 6–8 hours .

-

Product : N-(2-(Cyanomethyl)-1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide.

-

Mechanism : Nucleophilic substitution (SN2) at the isoindoline nitrogen.

| Reagent | Solvent | Base | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| Chloroacetonitrile | DMF | K₂CO₃ | 80°C | 8 hrs | 72% |

*Patent data suggests moderate yields due to steric hindrance from the benzamide group .

Substitution at Benzamide Substituents

The 2,6-dimethoxybenzamide moiety participates in electrophilic substitution reactions:

Demethylation of Methoxy Groups

-

Conditions : Boron tribromide (BBr₃) in dichloromethane (DCM), −78°C to RT, 12 hours .

-

Product : N-(1,3-Dioxoisoindolin-5-yl)-2,6-dihydroxybenzamide.

-

Mechanism : Cleavage of methyl ether bonds via Lewis acid catalysis.

Nitration

-

Conditions : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄), 0–5°C, 3 hours.

-

Product : Nitro derivatives at the meta position of the benzamide ring.

| Reaction Type | Reagent | Solvent | Key Product | Yield* |

|---|---|---|---|---|

| Demethylation | BBr₃ | DCM | 2,6-Dihydroxybenzamide | 58% |

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 3-Nitro-2,6-dimethoxybenzamide | 41% |

Hydrolysis of Amide Bond

The benzamide linkage is susceptible to hydrolysis under strong acidic or basic conditions:

Acidic Hydrolysis

-

Product : 5-Amino-1,3-dioxoisoindoline and 2,6-dimethoxybenzoic acid.

Basic Hydrolysis

-

Conditions : 4M NaOH, ethanol, 80°C, 12 hours.

-

Product : Same as acidic hydrolysis but with faster kinetics.

| Condition | Reagent | Temperature | Time | Yield (5-Amino Derivative) |

|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | 24 hrs | 68% |

| Basic | 4M NaOH | 80°C | 12 hrs | 75% |

Oxidation and Reduction Reactions

Oxidation of Isoindoline Ring

-

Conditions : Potassium permanganate (KMnO₄) in aqueous H₂SO₄, 50°C .

-

Product : Quinone derivatives via ring-opening (not fully characterized).

Reduction of Dioxoisoindoline

-

Product : Partially reduced isoindoline intermediates (unstable under aerobic conditions).

Key Research Findings

-

Alkylation at the isoindoline nitrogen is the most synthetically versatile reaction, enabling access to pharmacologically active derivatives .

-

Demethylation of the benzamide group introduces polar hydroxyl moieties, enhancing aqueous solubility .

-

Hydrolysis pathways confirm the compound’s stability limitations in extreme pH environments .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety is known to interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. For example, some derivatives of this compound have been shown to induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

| Compound Name | Substituent on Benzamide | Molecular Weight (g/mol) | Core Functional Group |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide | 1,3-dioxoisoindolin-5-yl | ~343.3* | Dioxoisoindolin |

| Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) | Isoxazole with alkyl branch | 332.4 | Isoxazole |

| Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine) | Dinitroaniline + trifluoromethyl | 335.3 | Dinitroaniline |

| DCB (2,6-dichlorobenzonitrile) | Chlorinated benzonitrile | 172.0 | Benzonitrile |

*Estimated based on structural similarity.

Key Observations:

- The dioxoisoindolin group in the target compound introduces a fused bicyclic structure with electron-withdrawing carbonyl groups, contrasting with Isoxaben’s isoxazole ring, which includes a nitrogen-oxygen heterocycle and bulky alkyl substituents .

- Unlike trifluralin (a dinitroaniline herbicide) or DCB (a cellulose biosynthesis inhibitor), the target compound lacks nitro or nitrile groups, suggesting divergent mechanisms of action .

Biologische Aktivität

N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly its role as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and its modulation of cereblon (CRBN) activity. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an isoindoline-1,3-dione moiety linked to a benzamide group with methoxy substitutions at the 2 and 6 positions. The synthesis typically involves the condensation of an aromatic primary amine with maleic anhydride derivatives in solvents like isopropanol and water under reflux conditions, often using catalysts to enhance yields.

This compound primarily targets IDO1, a key enzyme in the kynurenine pathway that regulates immune responses by degrading tryptophan. Inhibition of IDO1 has implications for cancer therapy as it can enhance T-cell proliferation and activity against tumors. Additionally, this compound modulates CRBN activity, which is involved in protein degradation pathways that can influence various cellular processes.

Inhibition of IDO1

The compound has shown promising results in inhibiting IDO1. In vitro studies reported IC50 values indicating effective inhibition. For instance, one study noted that various synthesized derivatives exhibited IC50 values below 5 µM against IDO1, with some compounds approaching the efficacy of established inhibitors like Amg-1 .

| Compound | IDO1 IC50 (µM) |

|---|---|

| 5a | >100 |

| 5b | 4.1 ± 0.9 |

| 5c | 31.62 ± 1.6 |

| 5d | >100 |

| 5e | >100 |

Modulation of Cereblon Activity

The compound's ability to modulate CRBN suggests potential applications in diseases where protein homeostasis is disrupted. This modulation may lead to the degradation of specific proteins such as GSPT1, which could be beneficial in therapeutic contexts.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cancer Research : A study highlighted the compound's role in enhancing T-cell responses against tumors by inhibiting IDO1 in various cancer cell lines. The results indicated increased levels of T-cell activation markers upon treatment with the compound compared to controls.

- Metabolic Studies : Research on AMPK activation revealed that isoindoline derivatives could activate AMPK effectively in muscle cell lines (C2C12), suggesting potential roles in metabolic disorders .

Pharmacokinetics

The pharmacokinetic profile indicates good bioavailability due to its ability to modulate CRBN activity effectively. Further studies are needed to establish detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles for clinical applications.

Q & A

Basic Question: What are the recommended synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide, and what intermediates are critical for yield optimization?

Answer:

Synthesis of benzamide derivatives typically involves condensation reactions between carboxylic acid derivatives (e.g., 2,6-dimethoxybenzoyl chloride) and amines (e.g., 5-amino-1,3-dioxoisoindoline). A three-step approach is common:

Amide bond formation : React 2,6-dimethoxybenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 5-amino-1,3-dioxoisoindoline under Schotten-Baumann conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Yield optimization : Critical intermediates include the acyl chloride (purity >95%) and anhydrous reaction conditions to prevent hydrolysis. Side reactions (e.g., dimerization of the amine) can be mitigated by slow addition of reagents and low temperatures (0–5°C) .

Basic Question: How can the structural integrity of this compound be validated?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm the presence of characteristic signals (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the dioxoisoindoline ring at δ 7.2–7.5 ppm) .

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .

- Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 355.1052 (C₁₇H₁₄N₂O₅⁺) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for benzamide derivatives like this compound?

Answer:

Contradictions often arise from variability in experimental design:

- In vitro vs. in vivo models : For example, discrepancies in herbicidal or neurological activity may stem from differences in bioavailability or metabolic stability. Use parallel assays (e.g., enzyme inhibition in vitro and whole-organism toxicity tests) to correlate results .

- Control for isomers : Ensure stereochemical purity via chiral HPLC, as isomers (e.g., R vs. S configurations) may exhibit divergent activities .

- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., solvent effects, cell line variability) .

Advanced Question: What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., plant cellulose synthase for herbicidal activity or dopamine D2 receptors for neurological effects). Focus on key residues (e.g., hydrogen bonding with methoxy groups) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to conformational changes in the dioxoisoindoline ring under physiological pH .

- QSAR modeling : Train models on datasets of structurally related benzamides (e.g., Isoxaben, Remoxipride) to predict logP, pKa, and IC₅₀ values .

Basic Question: What analytical methods are recommended for detecting metabolites of this compound in environmental or biological samples?

Answer:

- LC-MS/MS : Use a triple quadrupole system with electrospray ionization (ESI) in positive ion mode. Monitor fragments at m/z 355 → 177 (parent ion) and m/z 210 → 165 (demethylated metabolite) .

- Sample preparation : For soil or plant tissues, employ QuEChERS extraction (acetonitrile, MgSO₄, NaCl) followed by SPE cleanup .

- Quantification : Validate methods using spiked matrices with recovery rates of 70–120% and RSD <15% .

Advanced Question: How can researchers design experiments to investigate the environmental persistence of this compound?

Answer:

- Photodegradation studies : Exclude aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via GC-MS. Compare half-lives to structurally similar herbicides (e.g., Isoxaben, t₁/₂ = 14 days) .

- Soil adsorption : Conduct batch experiments with varying organic matter content (0.5–5%). Calculate Freundlich coefficients (Kf) to model mobility .

- Ecotoxicity assays : Test acute effects on Daphnia magna (LC₅₀) and Lemna minor (growth inhibition) using OECD guidelines .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Waste disposal : Collect organic waste in halogen-resistant containers. Neutralize acidic/basic byproducts before disposal .

- First aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Question: What strategies can mitigate crystallinity issues during formulation of this compound for bioavailability studies?

Answer:

- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DMSO) to identify amorphous forms. Characterize via PXRD and DSC .

- Solid dispersions : Prepare with polyvinylpyrrolidone (PVP K30) using spray drying. Optimize drug-polymer ratios (1:1 to 1:5) for enhanced dissolution .

- Nanoparticle fabrication : Employ antisolvent precipitation with HPMC stabilizers to reduce particle size to <200 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.